molecular formula C19H24N2O5S2 B2802053 N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methoxyphenyl)-2,4,5-trimethylbenzenesulfonamide CAS No. 946260-71-5

N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methoxyphenyl)-2,4,5-trimethylbenzenesulfonamide

Cat. No.: B2802053
CAS No.: 946260-71-5
M. Wt: 424.53
InChI Key: DKTMPZNAMNEIJN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methoxyphenyl)-2,4,5-trimethylbenzenesulfonamide is a useful research compound. Its molecular formula is C19H24N2O5S2 and its molecular weight is 424.53. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

N-[5-(1,1-dioxo-1,2-thiazolidin-2-yl)-2-methoxyphenyl]-2,4,5-trimethylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N2O5S2/c1-13-10-15(3)19(11-14(13)2)28(24,25)20-17-12-16(6-7-18(17)26-4)21-8-5-9-27(21,22)23/h6-7,10-12,20H,5,8-9H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKTMPZNAMNEIJN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1C)S(=O)(=O)NC2=C(C=CC(=C2)N3CCCS3(=O)=O)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N2O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methoxyphenyl)-2,4,6-trimethylbenzenesulfonamide is a compound of significant interest due to its diverse biological activities. This article explores its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The molecular formula of N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methoxyphenyl)-2,4,6-trimethylbenzenesulfonamide is C19H24N2O5S2C_{19}H_{24}N_{2}O_{5}S_{2} with a molecular weight of 424.5 g/mol. The compound features a complex structure that includes:

  • Isothiazolidin moiety : Contributes to redox activity and potential interactions with biological targets.
  • Methoxyphenyl group : Enhances solubility and bioavailability.
  • Trimethylbenzenesulfonamide : Provides sulfonamide characteristics that are often linked to antimicrobial properties.

Research indicates that this compound primarily acts as an inhibitor of cyclin-dependent kinase 2 (CDK2) . CDK2 is crucial for cell cycle regulation, particularly in the transition from the G1 phase to the S phase. By inhibiting CDK2, the compound may exert effects on:

  • Cell growth and division : Potentially leading to reduced proliferation of cancer cells.
  • Antimicrobial activity : The sulfonamide component may contribute to antibacterial properties.

Biological Activity Summary

The biological activities of N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methoxyphenyl)-2,4,6-trimethylbenzenesulfonamide can be summarized as follows:

Activity TypeDescription
Anticancer Inhibits CDK2 activity, potentially reducing tumor growth and promoting apoptosis in cancer cells.
Antimicrobial Exhibits properties associated with sulfonamides, indicating potential effectiveness against bacterial infections.
Signal Pathway Modulation May influence signaling pathways such as the hedgehog pathway, which is important in regulating cell differentiation and proliferation.

Case Studies and Research Findings

  • Inhibition of CDK2 :
    • A study demonstrated that N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methoxyphenyl)-2,4,6-trimethylbenzenesulfonamide effectively inhibited CDK2 in vitro. The IC50 value was found to be significantly lower than that of similar compounds, indicating higher potency .
  • Antimicrobial Efficacy :
    • Research conducted on various bacterial strains revealed that this compound showed promising antimicrobial activity comparable to established sulfonamide antibiotics. The compound's mechanism was linked to inhibition of folate synthesis pathways in bacteria .
  • Hedgehog Pathway Inhibition :
    • Another study highlighted the compound's ability to inhibit the hedgehog signaling pathway in cancer cells. This inhibition was associated with decreased cell proliferation and increased apoptosis rates in specific cancer lines .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.